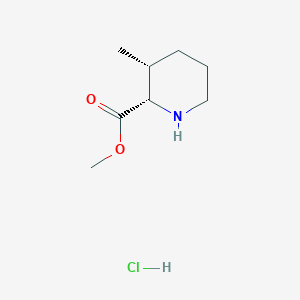

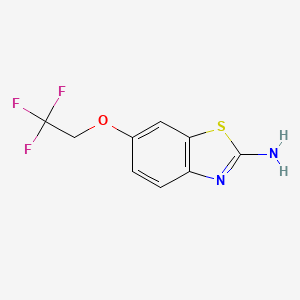

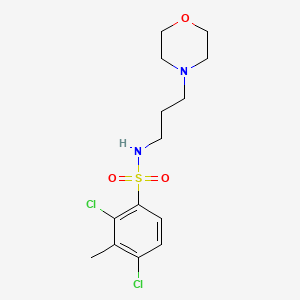

(2S,6S)-1,2,6-三甲基哌嗪

描述

科学研究应用

复合纳滤膜的合成

一种由对氨基苯甲酸和1-甲酰哌嗪合成的单体,用于通过界面聚合在多孔聚醚砜(PES)超滤膜上制备薄膜。该工艺以三甲酰氯(TMC)为有机单体,突出了哌嗪衍生物在制备具有高脱盐率(特别是对于Na2SO4)的复合纳滤膜中的应用,展示了其在水处理和脱盐技术中的潜力(王伟,2013)。

抗菌活性

包括甲基哌嗪、单季铵二甲基哌嗪和双季铵三甲基哌嗪在内的壳聚糖的哌嗪衍生物已被研究其对各种革兰氏阳性和革兰氏阴性细菌的抗菌活性。这些研究发现,具有双季铵取代基的壳聚糖衍生物显示出显着的抗菌活性,较低的最小抑菌浓度(MIC)表明强大的抗菌特性,可用于开发新的抗菌剂(M. Másson 等人,2008)。

不对称合成

从3,4,5-三甲氧基醛不对称合成哌嗪衍生物,如1-苄基-4-(2,3,4-三甲氧基-6-甲基)苄基哌嗪,证明了哌嗪在合成可能在制药和有机化学中具有应用的复杂分子中的效用,突出了哌嗪衍生物在合成化学中的多功能性(林希权,2009)。

晶体结构分析

通过甲基、二甲基和三甲基吡嗪的晶体结构分析研究C-H基团酸度和C-H···N相互作用的性质,说明了哌嗪衍生物在理解分子相互作用以及化学反应性和稳定性的结构基础中的作用,这在材料科学和分子工程中至关重要(V. R. Thalladi 等人,2000)。

用于氨基酸分离的纳滤膜开发

使用哌嗪通过界面聚合制备薄膜复合膜显示了其在氨基酸分离和脱盐中的应用,这在生物技术和制药制造过程中至关重要。这项研究证明了哌嗪基膜在实现高亲水性和分子量截留值以及显着的负表面电位方面的有效性,这些都是高效膜分离工艺的理想特性(B. Vyas & P. Ray,2015)。

作用机制

Target of Action

The primary target of (2S,6S)-1,2,6-trimethylpiperazine, also known as (2S,6S)-hydroxynorketamine (HNK), is the N-methyl-D-aspartic acid receptor (NMDAR) in the brain . This receptor plays a crucial role in synaptic plasticity and memory function .

Mode of Action

(2S,6S)-HNK interacts with its targets by binding to several neurotransmitter receptors, including NMDAR . This interaction results in the modulation of neurotransmission and the activation of various cellular mechanisms .

Biochemical Pathways

(2S,6S)-HNK affects several biochemical pathways. It has been found to increase the function of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and survival . This compound also modulates the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated transmission in pyramidal neurons . These processes subsequently rebalance the excitatory/inhibitory transmission and restore neural network integrity that is compromised in depression .

Pharmacokinetics

The pharmacokinetics of (2S,6S)-HNK involve its absorption, distribution, metabolism, and excretion (ADME). After administration, (2S,6S)-HNK readily crosses the blood-brain barrier . The systemic exposure to (2S,6S)-HNK is significantly higher than that of its isomer, (2R,6R)-HNK . The bioavailability of (2S,6S)-HNK is approximately 15-19% . The terminal half-life of (2S,6S)-HNK is around 10-11 hours , indicating its prolonged presence in the body.

Result of Action

The molecular and cellular effects of (2S,6S)-HNK’s action include the activation of neuroplasticity and synaptogenesis-relevant signaling pathways . These effects lead to the downstream activation of synaptogenesis and neuroplasticity pathways . The activation of these pathways can lead to new, enhanced, and safer therapies for treating major depressive disorder (MDD) .

Action Environment

The action, efficacy, and stability of (2S,6S)-HNK can be influenced by various environmental factors. For instance, chronic stress can affect the expression of certain genes in the brain, which can in turn influence the action of (2S,6S)-HNK . Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound.

属性

IUPAC Name |

(2S,6S)-1,2,6-trimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVYJSBQXIIROJ-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

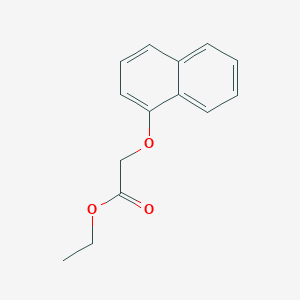

![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B2479286.png)

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2479288.png)

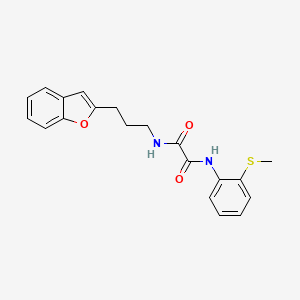

![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2479295.png)

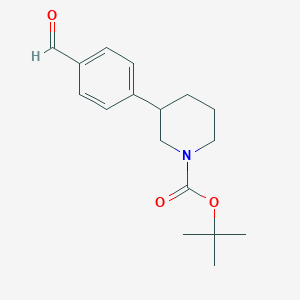

![4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2479297.png)

![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)